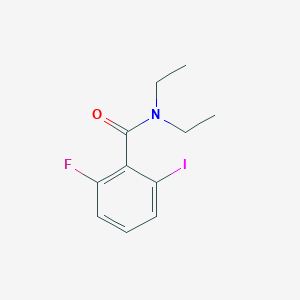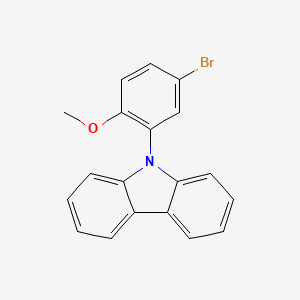
9-(5-Bromo-2-methoxyphenyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(5-Bromo-2-methoxyphenyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent such as toluene or ethanol .
Starting Materials: 5-Bromo-2-methoxyphenylboronic acid and 9H-carbazole.
Catalyst: Palladium(II) acetate or palladium(0) complexes.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Toluene, ethanol, or a mixture of water and ethanol.
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
9-(5-Bromo-2-methoxyphenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 9-(2-methoxyphenyl)-9H-carbazole.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
9-(5-Bromo-2-methoxyphenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.
Material Science: Employed in the development of novel polymers and advanced materials with unique electronic properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole varies depending on its application. In organic electronics, the compound’s electronic properties, such as its ability to transport electrons and holes, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2-Methoxyphenyl)-9H-carbazole: Lacks the bromo substituent, resulting in different reactivity and applications.
9-(5-Chloro-2-methoxyphenyl)-9H-carbazole: Similar structure but with a chloro group instead of a bromo group, leading to variations in chemical behavior.
9-(5-Bromo-2-hydroxyphenyl)-9H-carbazole: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness
The presence of both bromo and methoxy substituents in 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole makes it unique. The bromo group enhances its reactivity in substitution reactions, while the methoxy group influences its electronic properties and solubility. This combination of substituents provides a balance of reactivity and stability, making it valuable in various applications.
Eigenschaften
Molekularformel |
C19H14BrNO |
|---|---|
Molekulargewicht |
352.2 g/mol |
IUPAC-Name |
9-(5-bromo-2-methoxyphenyl)carbazole |
InChI |
InChI=1S/C19H14BrNO/c1-22-19-11-10-13(20)12-18(19)21-16-8-4-2-6-14(16)15-7-3-5-9-17(15)21/h2-12H,1H3 |
InChI-Schlüssel |
PVVJVEAHCUKOPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)N2C3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


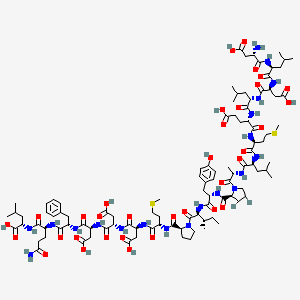
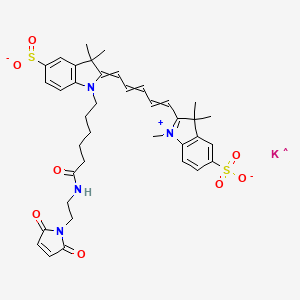
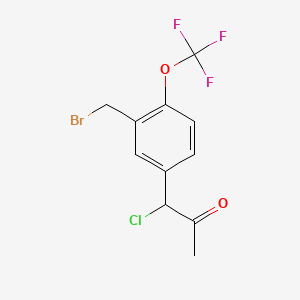
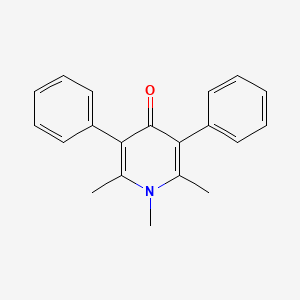
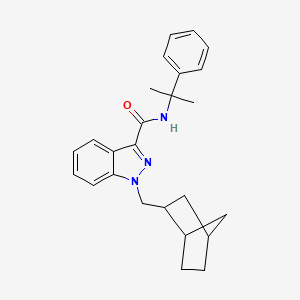

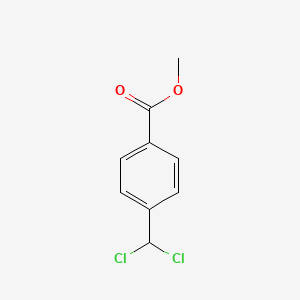
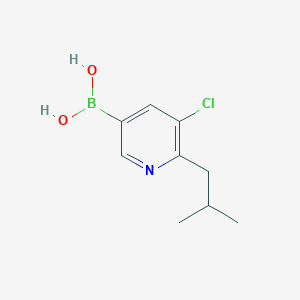
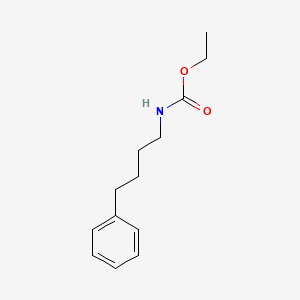

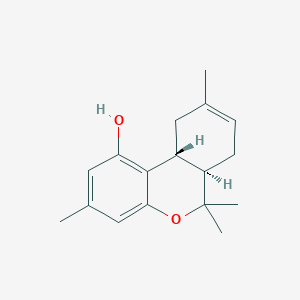

![2-[[4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]amino]-3-hydroxy-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B14077447.png)
